

Cholesteryl Linoleate-d11 CAS number and molecular weight

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Compound of Interest

Compound Name: Cholesteryl Linoleate-d11

Cat. No.: B10854078

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In-Depth Technical Guide to Cholesteryl Linoleate-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Cholesteryl Linoleate-d11**, a deuterated stable isotope of Cholesteryl Linoleate. It is intended to serve as a core resource for researchers and professionals involved in drug development and lipid-related studies. This document outlines its chemical properties, applications, and detailed experimental protocols for its use, particularly in quantitative analysis.

Core Compound Data

Cholesteryl Linoleate-d11 is a valuable tool in lipidomics and metabolic research, primarily utilized as an internal standard for the accurate quantification of cholesteryl esters in various biological samples. Its deuteration provides a distinct mass shift, allowing for clear differentiation from endogenous, non-labeled analogues in mass spectrometry-based assays.

Quantitative Data Summary



Property	Value	Source
Molecular Weight	660.15	N/A
Molecular Formula	C45H65D11O2	N/A
CAS Number	Not explicitly available for the deuterated form. The CAS for the unlabeled Cholesteryl Linoleate is 604-33-1.	N/A
Synonyms	18:2(9Z,12Z)-d11 CE, C18:2(9Z,12Z)-d11 Cholesteryl ester, CE(18:2)-d11, Cholest- 5-en-3β-yl (9Z,12Z- octadecadienoate-d11), Cholesterol Linoleate-d11, Linoleic Acid cholesterol ester- d11	N/A

Applications in Research

Cholesteryl Linoleate-d11 is predominantly used as an internal standard in quantitative mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of quantitative data.

Experimental Protocols Quantification of Cholesteryl Esters using LC-MS/MS

This protocol outlines a general procedure for the quantification of cholesteryl esters in biological samples using **Cholesteryl Linoleate-d11** as an internal standard.

- 1. Sample Preparation and Lipid Extraction:
- Internal Standard Spiking: To a known amount of biological sample (e.g., plasma, tissue homogenate), add a precise amount of Cholesteryl Linoleate-d11 solution in an

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appropriate solvent (e.g., ethanol). The amount of internal standard added should be within the linear dynamic range of the instrument and comparable to the expected concentration of the endogenous analytes.

- Lipid Extraction: Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method. Briefly, this involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.
- Solvent Evaporation and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile).
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
- Chromatographic Separation:
 - Column: A C18 reverse-phase column is typically used for the separation of cholesteryl esters.
 - Mobile Phase: A gradient elution is commonly employed, using a mixture of solvents such as water, acetonitrile, and isopropanol, often with an additive like formic acid or ammonium formate to improve ionization.
 - Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
 - Column Temperature: The column is maintained at a constant temperature, for example,
 50°C, to ensure reproducible retention times.
- Mass Spectrometry Detection:
 - Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization
 (ESI) can be used. APCI is often preferred for neutral lipids like cholesteryl esters.
 - Detection Mode: The analysis is performed in positive ion mode.
 - MS/MS Analysis: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor ion to product ion transition for

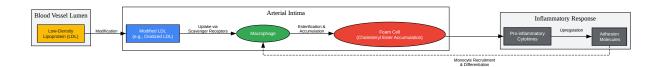


both the analyte (endogenous Cholesteryl Linoleate) and the internal standard (**Cholesteryl Linoleate-d11**).

- For Cholesteryl Linoleate, a common transition is the precursor ion corresponding to its ammoniated adduct to the product ion of m/z 369.3 (the cholesterol backbone).
- For **Cholesteryl Linoleate-d11**, the precursor ion will be shifted by the mass of the deuterium atoms, while the product ion may or may not be shifted depending on the location of the deuterium atoms. The specific MRM transitions should be optimized empirically.
- 3. Data Analysis and Quantification:
- The concentration of the endogenous Cholesteryl Linoleate is determined by calculating the
 ratio of the peak area of the analyte to the peak area of the internal standard (Cholesteryl
 Linoleate-d11).
- This ratio is then compared to a calibration curve generated using known concentrations of unlabeled Cholesteryl Linoleate spiked with the same amount of internal standard.

Signaling Pathways and Logical Relationships Atherosclerosis Signaling Pathway

Cholesteryl esters are central to the pathology of atherosclerosis. The accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques. The following diagram illustrates a simplified signaling pathway involved in this process.





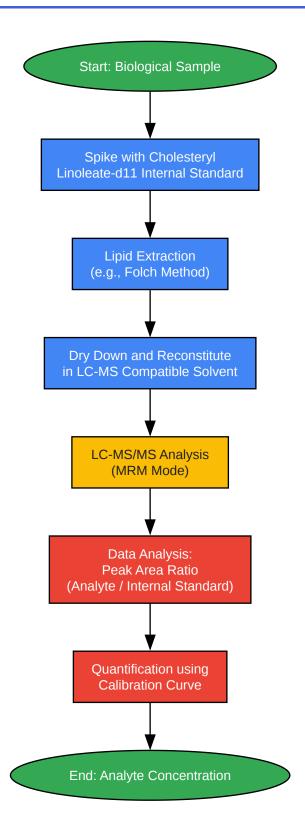
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Caption: Simplified signaling pathway of atherosclerosis.

Experimental Workflow for LC-MS Quantification

The following diagram outlines the logical workflow for the quantification of cholesteryl esters using an internal standard.





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Caption: Experimental workflow for LC-MS quantification.



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